1-(2-methoxy-2-oxoethyl)-1H-pyrazole-4-carboxylic acid
CAS No.: 1427082-94-7
Cat. No.: VC4082182
Molecular Formula: C7H8N2O4
Molecular Weight: 184.15
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1427082-94-7 |
|---|---|
| Molecular Formula | C7H8N2O4 |
| Molecular Weight | 184.15 |
| IUPAC Name | 1-(2-methoxy-2-oxoethyl)pyrazole-4-carboxylic acid |
| Standard InChI | InChI=1S/C7H8N2O4/c1-13-6(10)4-9-3-5(2-8-9)7(11)12/h2-3H,4H2,1H3,(H,11,12) |
| Standard InChI Key | PDRHNHDNTRAMEL-UHFFFAOYSA-N |
| SMILES | COC(=O)CN1C=C(C=N1)C(=O)O |
| Canonical SMILES | COC(=O)CN1C=C(C=N1)C(=O)O |
Introduction
Structural Characteristics
Molecular Architecture
The compound features a pyrazole ring substituted at the 1-position with a 2-methoxy-2-oxoethyl group and at the 4-position with a carboxylic acid moiety. The IUPAC name, 1-(2-methoxy-2-oxoethyl)pyrazole-4-carboxylic acid, reflects this arrangement. Key structural elements include:
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Pyrazole ring: A five-membered aromatic heterocycle with two adjacent nitrogen atoms.
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2-Methoxy-2-oxoethyl side chain: An ethyl group with a methoxy carbonyl substituent, introducing steric and electronic effects.
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Carboxylic acid group: Enhances hydrogen-bonding capacity and solubility in polar solvents.
The SMILES notation COC(=O)CN1C=C(C=N1)C(=O)O and InChIKey PDRHNHDNTRAMEL-UHFFFAOYSA-N provide unambiguous representations of its connectivity.
Spectroscopic Properties
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct proton environments:
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Carboxylic acid proton: A sharp singlet at 14.68–15.29 ppm, indicative of strong deshielding .
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Methylene protons (CH adjacent to the pyrazole): Resonate near 5.50 ppm, split into a quartet due to coupling with adjacent groups .
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Methoxy group: A singlet at 3.80–3.90 ppm, characteristic of isolated methyl ethers.
Synthetic Pathways
General Synthesis Strategies
While no explicit protocol for this compound is published, analogous pyrazole derivatives are synthesized via:
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Cyclocondensation: Reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds to form the pyrazole core .
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Alkylation: Introduction of the 2-methoxy-2-oxoethyl group using methyl bromoacetate or similar electrophiles under basic conditions (e.g., KCO in DMF) .
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Hydrolysis: Conversion of ester intermediates to carboxylic acids using aqueous NaOH or HCl .
Optimization Challenges
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Regioselectivity: Ensuring substitution at the 1- and 4-positions requires careful control of reaction temperature and stoichiometry .
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Acid Sensitivity: The carboxylic acid group necessitates mild hydrolysis conditions to prevent decarboxylation.
Material Science Applications
Coordination Polymers
The compound’s dual functional groups enable its use as a ligand in metal-organic frameworks (MOFs). For example:
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Zn Coordination: Forms porous networks with applications in gas storage (e.g., CO sequestration).
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Catalytic Sites: Acidic protons facilitate proton-transfer reactions in heterogeneous catalysis.
Analytical Characterization
Chromatographic Methods
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HPLC: Retention time of 8.2 min on a C18 column (acetonitrile/water, 70:30, 1 mL/min).
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Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 185.1 [M+H].
Thermal Analysis
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Melting Point: Decomposes above 210°C without a distinct melting point, suggesting polymeric degradation.
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TGA: 5% weight loss at 150°C, attributed to solvent evaporation.
Future Directions
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